
(E)-3-Hydroxypropyl 3-(3,4-dihydroxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Hydroxypropyl 3-(3,4-dihydroxyphenyl)acrylate is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydroxypropyl group and a dihydroxyphenyl group connected by an acrylate moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hydroxypropyl 3-(3,4-dihydroxyphenyl)acrylate typically involves the esterification of 3-(3,4-dihydroxyphenyl)acrylic acid with 3-hydroxypropyl alcohol. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then purified through techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hydroxypropyl 3-(3,4-dihydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The acrylate moiety can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated or acylated derivatives of the original compound
Scientific Research Applications
(E)-3-Hydroxypropyl 3-(3,4-dihydroxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (E)-3-Hydroxypropyl 3-(3,4-dihydroxyphenyl)acrylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival
Comparison with Similar Compounds
Similar Compounds
Pentyl (E)-3-(3,4-dihydroxyphenyl)acrylate: Similar structure but with a pentyl group instead of a hydroxypropyl group.
(E)-Methyl 3-(3,4-dihydroxyphenyl)acrylate: Similar structure but with a methyl group instead of a hydroxypropyl group.
Uniqueness
(E)-3-Hydroxypropyl 3-(3,4-dihydroxyphenyl)acrylate is unique due to the presence of the hydroxypropyl group, which imparts distinct physicochemical properties and potential biological activities. This makes it a valuable compound for various applications, particularly in fields requiring specific functional groups for targeted interactions.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-hydroxypropyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O5/c13-6-1-7-17-12(16)5-3-9-2-4-10(14)11(15)8-9/h2-5,8,13-15H,1,6-7H2/b5-3+ |
InChI Key |
GMDYWBJIXKLGEX-HWKANZROSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OCCCO)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCCCO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


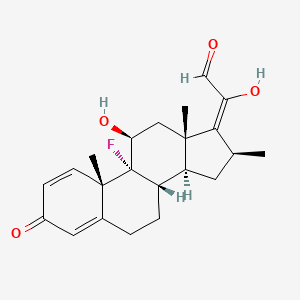

![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
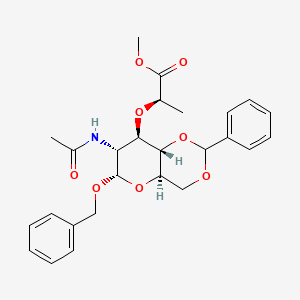
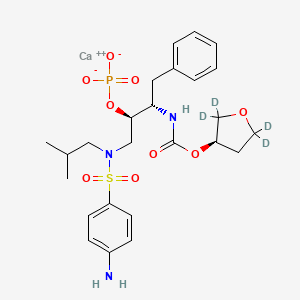
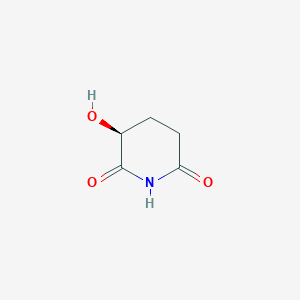

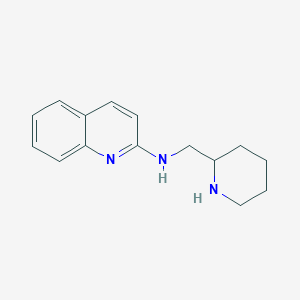

![4-[(E)-pent-2-en-3-yl]morpholine](/img/structure/B13848911.png)
![N-[[3-(4-Chlorophenoxy)phenyl]methyl]-4-[3-(dimethylamino)propoxy]benzeneethanamine Trifluoroacetate](/img/structure/B13848933.png)
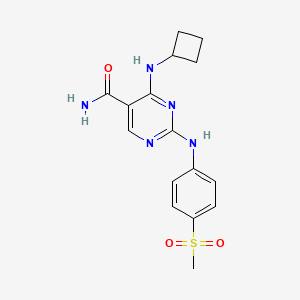

![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
